Tetradecyltrimethylammonium chloride

Surfactant Science Physical Chemistry Colloid Chemistry

Researchers face chain-length-dependent variability in quaternary ammonium surfactants. TTAC (CAS 4574-04-3), with its optimal C14 alkyl chain, resolves these challenges: • No premicellization artifacts vs. C12 analogs-enables reliable conductivity-based CMC determination. • Superior corrosion inhibition in hot acidic steel cleaning vs. C16/C18 analogs. • Low CMC with ambient water solubility, avoiding Krafft point limits of longer-chain CTAC. Supplied as ≥98% crystalline powder with full Certificate of Analysis. Bulk quantities available for industrial and research procurement.

Molecular Formula C17H38N.Cl
C17H38ClN
Molecular Weight 291.9 g/mol
CAS No. 4574-04-3
Cat. No. B1210622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetradecyltrimethylammonium chloride
CAS4574-04-3
SynonymsC14QAC
Catrimox-14
myristyl trimethylammonium bromide
TDTMA cpd
tetradecyl-trimethylammonium bromide
tetradecyltrimethylammonium
tetradecyltrimethylammonium bromide
tetradecyltrimethylammonium chloride
tetradecyltrimethylammonium hydroxide
tetradecyltrimethylammonium iodide
tetradecyltrimethylammonium mesylate
tetradecyltrimethylammonium oxalate
trimethyl tetradecyl ammonium bromide
trimethyltetradecylammonium bromide
TTAB cpd
Molecular FormulaC17H38N.Cl
C17H38ClN
Molecular Weight291.9 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](C)(C)C.[Cl-]
InChIInChI=1S/C17H38N.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18(2,3)4;/h5-17H2,1-4H3;1H/q+1;/p-1
InChIKeyCEYYIKYYFSTQRU-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 250 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tetradecyltrimethylammonium Chloride Overview


Tetradecyltrimethylammonium chloride (TTAC; CAS 4574-04-3), a quaternary ammonium compound with a C14 alkyl chain, functions as a cationic surfactant widely employed in industrial and research settings. Its molecular formula is C₁₇H₃₈ClN, with a molecular weight of approximately 291.95 g/mol, and it typically presents as a white to off-white crystalline powder with a melting point >230°C (decomposition) [1]. The compound's amphiphilic nature—a hydrophilic quaternary ammonium head and a hydrophobic tetradecyl tail—underpins its utility in micellization, surface tension reduction, and interfacial catalysis. Commercial grades are available at purities ≥98–99% (HPLC or Assay) [2].

1
C14 cationic surfactant
Alkyl chain length supports intermediate micellization profile between C12 and C16 analogs for colloid and formulation research
2
Ambient-temperature workflow
Lower Krafft point vs. C16 analogs may support room-temperature dissolution without heating steps
3
Corrosion inhibition and phase-transfer screening
Reported ranking in high-temperature acid corrosion studies and reported yield in phase-transfer catalysis context

Why Generic Substitution Fails for TTAC


Within the homologous series of alkyltrimethylammonium chlorides (CₙTAC), the alkyl chain length dictates critical performance parameters—critical micelle concentration (CMC), antimicrobial efficacy, corrosion inhibition efficiency, and phase-transfer catalytic activity—via hydrophobic and packing effects [1]. Substituting tetradecyltrimethylammonium chloride (C14) with dodecyltrimethylammonium chloride (C12) or cetyltrimethylammonium chloride (C16) alters the hydrophile-lipophile balance (HLB), directly impacting micellization thermodynamics, interfacial adsorption, and the concentration-dependent behavior in complex formulations [2]. Consequently, generic interchange without quantitative revalidation risks suboptimal performance or outright process failure in applications ranging from precision organic synthesis to industrial corrosion control.

This Product
TTAC (C14)
Intermediate CMC; balanced ambient solubility; no premicellization reported
vs
C12 Substitute
DTAC (C12)
Higher CMC may reduce surface activity at equivalent concentration; premicellization complicates conductivity modeling
This Product
TTAC (C14)
Reported higher corrosion inhibition ranking vs. C16/C18 at 50 °C in HCl
vs
C16 Substitute
CTAC (C16)
Lower solubility and elevated Krafft point may limit ambient-temperature formulation use

TTAC vs. C12 and C16 Analogs


CMC and Solubility Balance

Tetradecyltrimethylammonium chloride (TTAC, C14) exhibits a critical micelle concentration (CMC) intermediate between its shorter-chain analog dodecyltrimethylammonium chloride (DTAC, C12) and longer-chain analog cetyltrimethylammonium chloride (CTAC, C16) in aqueous media. Specifically, the CMC of TTAC is lower than that of DTAC but higher than that of CTAC, consistent with the well-established inverse relationship between alkyl chain length and CMC in this homologous series [1]. This intermediate CMC value confers a balanced surfactant profile: TTAC provides greater surface tension reduction efficiency than DTAC while maintaining superior aqueous solubility and lower Krafft point compared to CTAC, facilitating its use in ambient-temperature formulations where CTAC may exhibit limited solubility or require elevated temperatures for complete dissolution [2].

CMC Profile
Class-level inference
CMC intermediate: DTAC > TTAC > CTAC
~0.5–1.0 log order lower than DTAC; higher than CTAC
Supports balanced micellization and solubility context
Temperature- and electrolyte-dependent; values to verify per formulation
Surfactant Science Physical Chemistry Colloid Chemistry

Corrosion Inhibition Efficiency at High Temperature

In a direct head-to-head comparison of alkyltrimethylammonium chloride homologs (DTAC, TTAC, CTAC, OTAC) as corrosion inhibitors for A3 steel in hydrochloric acid solution, the corrosion inhibition efficiency was found to be inversely correlated with alkyl chain length beyond C12. At 50 °C and an inhibitor concentration of 70 mg/L, the efficiency order was DTAC > TTAC > CTAC > OTAC [1]. This demonstrates that TTAC (C14) provides superior corrosion protection relative to the longer-chain cetyl (C16) and octadecyl (C18) analogs, which suffer from reduced adsorption efficacy due to excessive hydrophobicity and potential micellar shielding effects at elevated temperatures.

Corrosion Inhibition Rank
Head-to-head
DTAC > TTAC > CTAC > OTAC
50 °C, 70 mg/L, A3 steel in HCl
Reported higher ranking than C16/C18 analogs
Specific efficiency values not stated; ranking context only
Corrosion Science Materials Protection Acidic Media

Absence of Premicellar Aggregation

Conductivity studies across a temperature range of 5–45 °C revealed that tetradecyltrimethylammonium chloride (TTACl) does not exhibit premicellization—the formation of small aggregates below the nominal CMC. In contrast, its shorter-chain homologs dodecyltrimethylammonium chloride (DTACl) and decyltrimethylammonium chloride (DeTACl) both display this phenomenon, requiring the introduction of association constants in MSA-transport theory to accurately model their conductivity behavior [1]. The absence of premicellization in TTACl simplifies the interpretation of experimental conductivity data and ensures more predictable micellar behavior in aqueous formulations.

Premicellization
Head-to-head
TTAC: not observed
DTAC / DeTAC: premicellization detected below CMC
May simplify conductivity data interpretation
Conductivity study 5–45 °C; MSA theory modeling context
Micellization Thermodynamics Electrolyte Solutions Colloidal Stability

Optimized Phase-Transfer Catalysis

As a phase-transfer catalyst (PTC), tetradecyltrimethylammonium chloride (TTAC) benefits from an optimal amphiphilic balance conferred by its C14 alkyl chain. The long hydrophobic tail enables efficient partitioning and transport of ionic reactants between aqueous and organic phases, while the hydrophilic quaternary ammonium head maintains sufficient water solubility to facilitate anion exchange at the interface [1]. This stands in contrast to shorter-chain analogs (e.g., C10 or C12), which exhibit lower organic-phase affinity and reduced extraction efficiency, and longer-chain analogs (e.g., C16 or C18), which may suffer from excessive micellization that sequesters the catalyst and diminishes its effective concentration at the interface. In a representative N-alkylation reaction employing tetradecyltrimethylammonium bromide (TTAB, the bromide analog) as a PTC, an average yield of 73% was achieved under chemoselective conditions, underscoring the catalytic utility of this C14 chain architecture [2].

PTC Yield
Supporting evidence
73% average yield
TTAB analog, N-alkylation, 50% NaOH
Supports phase-transfer screening context
Bromide analog (TTAB) used; C14 architecture context
Organic Synthesis Phase-Transfer Catalysis Process Chemistry

Optimal Applications for TTAC


High-Temperature Acid Corrosion Inhibition

In acidic cleaning formulations for steel equipment operating at elevated temperatures (e.g., 50 °C), TTAC is the preferred alkyltrimethylammonium chloride corrosion inhibitor. Direct comparative data demonstrate that TTAC outperforms the longer-chain CTAC and OTAC under these conditions, providing a superior balance of surface adsorption and thermal stability that is not achievable with C16 or C18 analogs [1]. Procurement specifications for such applications should explicitly require C14 chain length to ensure validated corrosion protection efficacy.

Ambient-Temperature Low-CMC Formulations

TTAC is ideally suited for aqueous formulations that must operate effectively at ambient temperatures (e.g., 20–25 °C) while minimizing surfactant loading. Its CMC is substantially lower than that of the C12 analog DTAC, enabling micellization and surface tension reduction at reduced concentrations [1]. Simultaneously, TTAC maintains superior water solubility and avoids the elevated Krafft point limitations of the C16 analog CTAC, which can precipitate or require heating for complete dissolution [2]. This combination of low CMC and robust ambient solubility makes TTAC a strategic choice for concentrated liquid detergents, hard-surface cleaners, and personal care products.

Micellization and Conductivity Analysis

For researchers conducting fundamental studies on micellization thermodynamics or using conductivity as a primary analytical tool, TTAC offers a significant experimental advantage: it exhibits no detectable premicellization below its CMC [1]. This stands in contrast to the shorter-chain DTAC and DeTAC, which form premicellar aggregates that complicate data interpretation and necessitate advanced modeling. Selecting TTAC eliminates this confounding variable, streamlining experimental workflows and enhancing the reliability of derived thermodynamic parameters such as the degree of micelle ionization (β) and standard Gibbs free energy of micellization (ΔG⁰_mic).

Biphasic Phase-Transfer Catalysis

In synthetic chemistry workflows involving nucleophilic substitutions, alkylations, or oxidations across immiscible aqueous-organic interfaces, TTAC functions as a highly effective phase-transfer catalyst. Its C14 alkyl chain confers an optimal amphiphilic balance, enabling efficient shuttling of anionic reactants while maintaining adequate water solubility for interfacial exchange [1]. This catalytic profile, supported by documented yields in representative N-alkylation reactions [2], makes TTAC a reliable selection for process chemists seeking to accelerate reaction kinetics and improve product yields without resorting to more expensive or less stable PTC alternatives.

Application
Selection Property
Validation Focus
High-temperature acid corrosion inhibition
C14 chain length for thermal stability and adsorption balance
Corrosion rate in target acid medium at elevated temperature
Ambient-temperature low-CMC formulations
Balanced CMC and ambient aqueous solubility
Krafft point and micellization concentration at 20–25 °C
Micellization and conductivity analysis
Absence of premicellar aggregation
Conductivity data fit without premicellization correction terms
Biphasic phase-transfer catalysis
C14 amphiphilic balance for interfacial reactant transfer
Reaction yield and phase-transfer rate under target biphasic conditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetradecyltrimethylammonium chloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.